2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol
Description
This compound features a pyrazole core substituted at the 3-position with a phenyl group bearing a 2,5-dimethylpyrrole moiety and at the 1-position with a hydroxymethyl (-CH₂CH₂OH) group. While direct structural or synthetic data for this compound are absent in the provided evidence, insights can be drawn from structurally related pyrazole derivatives.
Properties
IUPAC Name |
2-[3-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-3-4-14(2)20(13)16-7-5-15(6-8-16)17-9-10-19(18-17)11-12-21/h3-10,21H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMAPSGIXXUYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NN(C=C3)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrole derivative, followed by the formation of the pyrazole ring
Pyrrole Derivative Preparation: The pyrrole ring can be synthesized via the Paal-Knorr reaction, where 2,5-hexanedione reacts with ammonia or primary amines.
Pyrazole Ring Formation: The phenyl-substituted pyrazole can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.
Ethanol Group Introduction: The final step involves the reduction of a carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove double bonds or convert carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Applications
1. Antioxidant Activity
Research indicates that compounds containing pyrrole and pyrazole structures exhibit antioxidant properties. These compounds can scavenge free radicals, which are implicated in oxidative stress and related diseases. Molecular docking studies have shown that derivatives of this compound can effectively bind to targets involved in oxidative stress pathways, suggesting a potential role in antioxidant therapies .
2. Anticancer Properties
Studies have demonstrated that similar compounds can inhibit cancer cell growth. The specific compound has shown promise in increasing glucose uptake and ATP production in cells during monoclonal antibody production, indicating a metabolic modulation that could be leveraged for cancer treatment . Furthermore, structure-activity relationship studies suggest that modifications to the pyrrole ring can enhance anticancer efficacy .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented. It has been found to suppress inflammatory markers in various cell lines, making it a candidate for developing anti-inflammatory drugs . This property is particularly relevant for chronic inflammatory diseases.
Pharmaceutical Applications
1. Drug Development
The unique structure of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol positions it as a valuable scaffold for drug design. Its derivatives have been explored for their potential as therapeutic agents against various diseases, including diabetes and neurodegenerative disorders due to their metabolic effects and ability to cross the blood-brain barrier .
2. Synthesis of Novel Compounds
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules with desired biological activities. Its functional groups allow for further chemical modifications, facilitating the development of new pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Comparison
Biological Activity
The compound 2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol is a derivative of pyrazole and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the ethanol group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strains | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| P. mirabilis | 12 |
These results indicate a promising potential for use in treating bacterial infections .
Anti-inflammatory Activity
The compound has shown notable anti-inflammatory effects in vitro. It was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that at a concentration of 10 µM, it achieved up to 70% inhibition compared to standard anti-inflammatory drugs .
Anticancer Potential
Research has also explored the cytotoxic effects of this compound against various cancer cell lines. A study reported that it exhibited significant cytotoxicity against myeloid leukemia cells, with an IC50 value indicating effective cell growth inhibition . The mechanism of action appears to involve modulation of apoptotic pathways, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The study found that compounds with specific substitutions exhibited enhanced antibacterial activity .
- Anti-inflammatory Effects : Another study focused on pyrazole derivatives' ability to inhibit inflammatory mediators in vitro. The findings highlighted the potential for developing new anti-inflammatory drugs based on these compounds .
- Cytotoxicity in Cancer Models : A recent investigation into the anticancer properties revealed that certain pyrazole derivatives significantly inhibited tumor cell proliferation in various cancer models, suggesting their utility in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
